Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

Catalog No.
S586578
CAS No.
14802-03-0
M.F
C16H35O3P
M. Wt
306.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhe...

CAS Number

14802-03-0

Product Name

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

IUPAC Name

2-ethylhexoxy(2-ethylhexyl)phosphinic acid

Molecular Formula

C16H35O3P

Molecular Weight

306.42 g/mol

InChI

InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)

InChI Key

ZDFBXXSHBTVQMB-UHFFFAOYSA-N

SMILES

CCCCC(CC)COP(=O)(CC(CC)CCCC)O

Synonyms

2-EPAMEE, 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester

Canonical SMILES

CCCCC(CC)COP(=O)(CC(CC)CCCC)O

Solvent Extraction

HEHEHP is a widely used acidic organophosphorus extractant []. It efficiently separates and recovers various rare earth elements such as palladium, platinum, molybdenum, vanadium, aluminum, cobalt, and nickel from aqueous solutions []. This separation process relies on the formation of complexes between HEHEHP and the metal ions, allowing them to be transferred from the aqueous phase to an organic phase containing HEHEHP []. This technique is valuable for purifying these metals from their ores and concentrates for various applications in diverse fields like catalysis, electronics, and energy production [].

Liquid Chromatography

HEHEHP can be employed as a stationary phase component in high-performance liquid chromatography (HPLC) for the separation of various metal ions []. Its unique ability to selectively bind with specific metals allows for their efficient separation based on their differing affinities towards HEHEHP. This technique finds applications in analyzing trace metal content in environmental samples, biological fluids, and geological materials [].

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester, also known as 2-Ethylhexylphosphonic acid mono-2-ethylhexyl ester, is an organophosphorus compound with the molecular formula C₁₆H₃₅O₃P. This compound consists of a phosphonic acid functional group esterified with two 2-ethylhexyl groups. It is characterized by its colorless appearance and water solubility, making it suitable for various industrial applications .

HEHEHP acts as a chelating agent during metal extraction. The acidic phosphonate group (PO(OH)₂) donates protons (H⁺) to the aqueous solution and forms coordination bonds with metal ions. The two organic 2-ethylhexyl groups make the HEHEHP-metal complex soluble in organic solvents, allowing for efficient separation from the aqueous phase [].

HEHEHP is considered to have low to moderate toxicity []. However, it can cause skin and eye irritation upon contact. It is also slightly flammable [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling HEHEHP [].
  • Avoid contact with skin and eyes.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.

The chemical behavior of phosphonic acid derivatives, including P-(2-ethylhexyl)-mono(2-ethylhexyl) ester, is primarily influenced by the phosphonic acid moiety. Common reactions include:

  • Esterification: The reaction with alcohols to form esters.
  • Hydrolysis: In aqueous environments, the compound can hydrolyze to regenerate phosphonic acid and alcohol.
  • Transesterification: The exchange of one alkoxy group for another in the presence of an alcohol.

These reactions highlight its versatility in synthetic organic chemistry and its potential for modification .

Several methods exist for synthesizing phosphonic acid esters, including:

  • Direct Esterification: Reacting phosphonic acid with 2-ethylhexanol under acidic conditions.
  • Phosphorylation: Using phosphorus trichloride or phosphorus oxychloride with alcohols in a controlled environment.
  • Hydrolysis of Phosphonates: Starting from simpler phosphonates and hydrolyzing them to yield the desired ester.

These methods allow for the production of high-purity compounds suitable for various applications .

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester finds utility in several domains:

  • Corrosion Inhibitors: Used in metal treatment processes to prevent corrosion.
  • Surfactants: Employed in formulations for cleaning agents and emulsifiers.
  • Chelating Agents: Acts as a chelator in various industrial processes, including water treatment.

Its unique properties make it valuable across chemical manufacturing and environmental applications.

Research on the interactions of phosphonic acids with biological systems indicates potential effects on enzymatic activity and cellular processes. Interaction studies typically focus on:

  • Metal Ion Complexation: Investigating how these compounds bind metal ions can provide insights into their role as chelators.
  • Biological Membrane Penetration: Understanding how these compounds interact with cellular membranes is crucial for assessing their biological activity.

Such studies are essential for evaluating both the efficacy and safety of these compounds in various applications .

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester shares similarities with other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Phosphoric Acid, Tri(2-Ethylhexyl) EsterC₁₈H₃₉O₄PMore hydrophilic; used primarily as a lubricant.
Dimethyl PhosphonateC₂H₇O₄PLess bulky; often used as a solvent or reagent.
Bis(2-Ethylhexyl) PhosphateC₁₈H₃₉O₄PHigher viscosity; used in plasticizers.

The unique structure of P-(2-ethylhexyl)-mono(2-ethylhexyl) ester allows it to function effectively as both a surfactant and a corrosion inhibitor, distinguishing it from similar compounds that may not exhibit such versatility .

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (26.92%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (23.08%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (19.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (96.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (19.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

14802-03-0

General Manufacturing Information

Mining (except oil and gas) and support activities
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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